Home > Products > Screening Compounds P84131 > (R)-nicotinium(1+)
(R)-nicotinium(1+) -

(R)-nicotinium(1+)

Catalog Number: EVT-1570912
CAS Number:
Molecular Formula: C10H15N2+
Molecular Weight: 163.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-nicotinium(1+) is the conjugate acid of (R)-nicotine arising from selective protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-nicotine. It is an enantiomer of a (S)-nicotinium(1+).
Overview

(R)-nicotinium(1+) is a chiral compound derived from nicotine, which is a well-known alkaloid primarily found in tobacco plants. This compound is classified as a quaternary ammonium salt, characterized by the presence of a positively charged nitrogen atom. The (R)-enantiomer of nicotinium is less common than its (S)-counterpart, which is predominant in nature. The significance of (R)-nicotinium(1+) lies in its potential applications in various scientific fields, including pharmacology and organic chemistry.

Source and Classification

(R)-nicotinium(1+) is synthesized from nicotine, specifically through the quaternization of the nitrogen atom in the pyrrolidine ring of nicotine. This compound belongs to the class of alkaloids and is recognized for its biological activity. It is classified under chemical entities of biological interest due to its role as a nicotinic acetylcholine receptor agonist, which influences neurotransmission and has implications for neuropharmacology.

Synthesis Analysis

Methods

The synthesis of (R)-nicotinium(1+) typically involves several key steps:

  1. Starting Material: The synthesis begins with nicotine, specifically focusing on the (R)-enantiomer.
  2. Quaternization Reaction: The nitrogen atom in the pyrrolidine ring undergoes quaternization using an appropriate alkyl halide or other electrophiles to yield (R)-nicotinium(1+).
  3. Purification: The product is then purified through methods such as recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The quaternization process can be optimized by varying reaction conditions such as temperature, solvent, and reaction time to enhance yield and selectivity for the desired enantiomer. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

(R)-nicotinium(1+) features a bicyclic structure consisting of a pyridine ring and a pyrrolidine ring. The molecular formula is C10H14N2, with a molecular weight of approximately 162.23 g/mol.

Data

  • Molecular Weight: 162.23 g/mol
  • Chemical Formula: C10H14N2
  • Structural Representation: The structure can be represented with the nitrogen atom carrying a positive charge due to the quaternization.
Chemical Reactions Analysis

Reactions

(R)-nicotinium(1+) can participate in various chemical reactions typical for quaternary ammonium compounds:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms attached to the nitrogen.
  • Degradation Reactions: Under certain conditions, it may degrade into other products, including nicotine or related compounds.

Technical Details

The stability of (R)-nicotinium(1+) under different pH conditions and its reactivity with various nucleophiles can be studied to understand its potential applications in drug design and synthesis.

Mechanism of Action

Process

The mechanism of action for (R)-nicotinium(1+) primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it mimics the action of acetylcholine, leading to various physiological responses such as increased neurotransmitter release.

Data

Research indicates that (R)-nicotinium(1+) has distinct pharmacological properties compared to its (S)-counterpart, potentially influencing its therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pKa Value: The pKa value indicates its acidic or basic nature; for quaternary ammonium salts, this value is generally low.
  • Stability: Relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

(R)-nicotinium(1+) has several scientific uses:

  • Pharmacological Research: It serves as a model compound for studying nicotinic receptors and their role in neuropharmacology.
  • Synthesis Intermediate: Used as an intermediate in organic synthesis for developing new pharmaceuticals.
  • Insecticides: Due to its biological activity, it may have applications in developing natural insecticides based on nicotine derivatives.
Introduction to (R)-Nicotinium(1+)

Definition and structural relationship to nicotine enantiomers

(R)-Nicotinium(1+) is defined as the protonated conjugate acid of (R)-nicotine, formed through selective protonation of the tertiary amino group in the pyrrolidine ring. This ionic species represents the predominant molecular form at physiological pH (7.3-7.4), where approximately 69% of nicotine molecules exist in protonated state [1] [2]. The compound belongs to the ammonium ion derivative class and serves as the enantiomeric counterpart to the naturally predominant (S)-nicotinium(1+) ion [5]. Its structural configuration features a chiral center at the pyrrolidine ring's 2-position, with the R-configuration exhibiting mirror-image spatial arrangement to the S-form found in tobacco-derived nicotine [6] [9].

The molecular structure comprises two interconnected heterocyclic rings: a pyridine moiety that remains unchanged between enantiomers and a pyrrolidine ring containing the chiral center. This structural duality enables differential interactions with biological targets. Key physicochemical properties distinguishing (R)-nicotinium(1+) from its S-counterpart include:

  • Optical rotation: +169° (versus -169° for S-form)
  • Receptor binding: Lower affinity for nicotinic acetylcholine receptors
  • Metabolic stability: Reduced susceptibility to CYP2A6-mediated oxidation [4] [6]

Table 1: Comparative Properties of Nicotinium Enantiomers

Property(R)-Nicotinium(1+)(S)-Nicotinium(1+)
Optical Rotation+169°-169°
Natural Abundance in Tobacco0.1-0.6%99.4-99.9%
nAChR Binding AffinityLowHigh
CYP2A6 Metabolism RateSlowRapid
pKa (Tertiary Amine)8.08.0
Major Species at pH 7.4~69% protonated~69% protonated

While tobacco contains predominantly (S)-nicotine (99.4-99.9%), trace amounts of the R-enantiomer (0.1-0.6%) exist naturally due to racemization during processing or enzymatic activity [1]. The protonated form gains particular significance in physiological contexts where the ionic character facilitates solubility in aqueous environments and influences pharmacokinetic behavior, including reduced membrane permeability compared to the free base form [1].

Historical context of chiral nicotine derivatives in alkaloid research

The investigation of nicotine enantiomers represents a foundational chapter in stereochemical pharmacology, beginning with the pioneering work of Tschitschibabin and Kirssanov in 1924. Their research first demonstrated that alkaline treatment of natural (S)-nicotine produced racemized analogs, including (R)-nicotine derivatives [6]. This discovery revealed the stereochemical lability of the nicotine molecule under basic conditions and established methodology for accessing the non-natural R-enantiomer [3].

During the 1960s, Haglid and collaborators initiated a systematic exploration of nicotine analogs funded by Svenska Tobaks AB. Their research identified that minor structural modifications, including methyl group additions to the pyridine ring, produced compounds with differential biological activities. While Haglid's work primarily focused on 6-methylnicotine rather than the R-enantiomer specifically, it established crucial structure-activity relationship principles applicable to chiral nicotine derivatives [10]. This research coincided with growing tobacco industry interest in nicotine analogs as potential modified risk components, documented in internal industry communications that referenced Haglid's findings [10].

The development of analytical chiral separation techniques in the late 20th century enabled precise quantification of (R)-nicotinium(1+) in biological matrices. Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) proved particularly valuable for enantiomeric discrimination in complex mixtures [4]. These analytical advances revealed that synthetic nicotine products contained detectable quantities of the R-enantiomer, in contrast to tobacco-derived nicotine which maintained high enantiomeric purity [4] [10].

Table 2: Historical Milestones in Chiral Nicotine Research

Time PeriodKey AdvancementResearch Significance
1924Tschitschibabin's racemization studiesFirst demonstration of nicotine's stereochemical lability
1960sHaglid's nicotine analog synthesisSystematic investigation of structure-activity relationships
Late 20th CChiral chromatography developmentEnabled precise enantiomer separation and quantification
Early 21st CCoordination chemistry studiesExplored metal complexation behavior of enantiomers [3]
2020sE-liquid enantiomer analysisRevealed synthetic nicotine enantiomeric composition

Recent coordination chemistry research has explored the differential metal-binding properties of nicotine enantiomers. Studies with ZnCl₂ demonstrated that while natural (S)-nicotine typically coordinates through the pyridine nitrogen, modified derivatives like thionicotine and selenonicotine can exhibit bidentate bridging behavior, forming helical coordination polymers. This research suggests potential stereoselective interactions with biologically essential metal ions that may contribute to the divergent pharmacological profiles observed between enantiomers [3].

Significance of stereospecific ionic forms in pharmacological studies

The protonated R-enantiomer exhibits markedly distinct pharmacokinetic and pharmacodynamic properties compared to its S-counterpart, creating important implications for pharmacological research. Receptor binding studies demonstrate that (R)-nicotinium(1+) has substantially reduced affinity (approximately 10-fold lower) for neuronal nicotinic acetylcholine receptors (nAChRs) compared to the S-form [4] [6]. This differential binding manifests in altered neurotransmitter release patterns, particularly affecting dopamine pathways involved in addiction mechanisms [6].

Metabolic studies reveal crucial stereoselectivity in nicotine processing. The primary metabolic enzyme CYP2A6 exhibits strong preference for the S-enantiomer, leading to significantly slower clearance of (R)-nicotinium(1+). This results in prolonged systemic exposure when the R-enantiomer is administered. The metabolic divergence occurs at multiple levels:

  • Initial oxidation: CYP2A6-mediated conversion to cotinine occurs 3-5 times faster for S-nicotine
  • Glucuronidation: UGT-mediated conjugation shows moderate stereoselectivity
  • N-oxidation: Flavin-containing monooxygenase (FMO) activity exhibits minimal enantiomer preference [1]

Table 3: Pharmacological Differences Between Nicotinium Enantiomers

Parameter(R)-Nicotinium(1+)(S)-Nicotinium(1+)
α4β2 nAChR Binding (Ki)~150 nM~1 nM
CYP2A6 Metabolic Rate0.25x1x (reference)
Plasma Half-lifeIncreased1-2 hours
Dopamine ReleaseReducedSignificant
Acetylcholinesterase InhibitionModerateMinimal [6]

The emergence of tobacco-free nicotine products has increased exposure to (R)-nicotinium(1+), as synthetic nicotine typically contains approximately 50% R-enantiomer versus <1% in tobacco-derived products [4]. Analytical studies of e-cigarette liquids labeled as containing "tobacco-free nicotine" consistently show near-racemic composition (S/R ratio approximately 1.2:1), confirming significant human exposure to the protonated R-form [4] [10]. This exposure shift raises important research questions regarding potential differential effects on addiction pathways, cognitive function, and cardiovascular regulation.

The ionic character of (R)-nicotinium(1+) significantly influences its distribution characteristics. While both enantiomers demonstrate extensive tissue distribution with an average volume of distribution of 2.6 L/kg, the protonated form exhibits reduced blood-brain barrier penetration compared to the free base. This property potentially contributes to the observed lower addiction liability of the R-enantiomer. Additionally, the compound demonstrates tissue-specific accumulation, with particularly high concentrations observed in gastric juice (61-fold plasma concentration) and saliva (11-fold plasma concentration) [1].

Properties

Product Name

(R)-nicotinium(1+)

IUPAC Name

3-[(2R)-1-methylpyrrolidin-1-ium-2-yl]pyridine

Molecular Formula

C10H15N2+

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/p+1/t10-/m1/s1

InChI Key

SNICXCGAKADSCV-SNVBAGLBSA-O

SMILES

C[NH+]1CCCC1C2=CN=CC=C2

Canonical SMILES

C[NH+]1CCCC1C2=CN=CC=C2

Isomeric SMILES

C[NH+]1CCC[C@@H]1C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.